molecular formula C15H12N2O3 B2477657 2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile CAS No. 332404-37-2

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile

Cat. No.: B2477657
CAS No.: 332404-37-2
M. Wt: 268.272
InChI Key: MCRUVJHIDCKGLF-REZTVBANSA-N
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Description

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile is an organic compound that features a complex structure combining a benzodioxole moiety with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4,5-dimethyl-3-furonitrile in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Furan derivatives: Compounds containing furan rings with various substitutions.

Uniqueness

2-(((e)-1,3-Benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile is unique due to its specific combination of benzodioxole and furan structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(((E)-1,3-benzodioxol-5-ylmethylidene)amino)-4,5-dimethyl-3-furonitrile is a benzodioxole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N2O3C_{15}H_{12}N_{2}O_{3} with a molecular weight of approximately 268.27g/mol268.27\,g/mol . The structure includes a benzodioxole moiety, which is known for its diverse biological properties.

Antidiabetic Potential

Recent studies have indicated that benzodioxole derivatives exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. The IC50 values for these derivatives ranged from 0.68 to 0.85 µM, indicating strong inhibitory effects . Such inhibition can help manage blood glucose levels effectively.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored extensively. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines while sparing normal cells. For example, one derivative demonstrated an IC50 value between 26 and 65 µM against four different cancer cell lines . This selective toxicity suggests that these compounds could be developed as safer chemotherapeutic agents.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • α-Amylase Inhibition : By inhibiting α-amylase, the compound can reduce the breakdown of carbohydrates into sugars, thereby lowering blood glucose levels.
  • Cytotoxicity in Cancer Cells : The ability to induce apoptosis in cancer cells while maintaining safety for normal cells is a critical aspect of its anticancer activity .

Case Studies

StudyFindings
Study 1 : Investigation of Benzodioxol DerivativesCompounds showed significant α-amylase inhibition with IC50 values ranging from 0.68 to 0.85 µM. In vivo studies on diabetic mice revealed substantial reductions in blood glucose levels .
Study 2 : Anticancer Activity AssessmentSeveral derivatives displayed cytotoxic effects against cancer cell lines with IC50 values between 26 and 65 µM, indicating potential for development as anticancer agents .

Properties

IUPAC Name

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,5-dimethylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-9-10(2)20-15(12(9)6-16)17-7-11-3-4-13-14(5-11)19-8-18-13/h3-5,7H,8H2,1-2H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRUVJHIDCKGLF-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C#N)N=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C1C#N)/N=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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